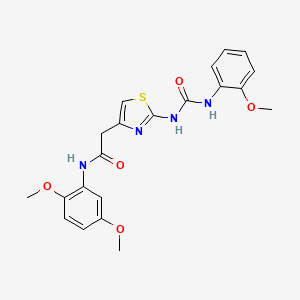
Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate, also known as ETAA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ETAA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate is a significant derivative in thiazole chemistry, used in various synthetic processes. For instance, it is utilized in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially acting as schistosomicidal agents (El-kerdawy et al., 1989). Additionally, transformations of similar thiazole derivatives have led to the creation of compounds like (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are synthesized from related precursors (Žugelj et al., 2009).
Applications in Corrosion Inhibition
In the field of industrial materials, derivatives of thiazole, including ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate, are explored for their corrosion inhibition properties. Compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been investigated for their efficiency in protecting mild steel, showing high effectiveness in preventing corrosion (Dohare et al., 2017).
Antimicrobial and Biological Studies
The derivatives of ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate have been extensively studied for their antimicrobial activities. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its modified derivatives demonstrate significant antimicrobial properties against various bacterial and fungal strains (Desai et al., 2019). Similarly, other thiazolo[4,5-d]pyrimidines synthesized from related compounds have shown notable inhibitory effects against certain Gram-positive bacteria and yeasts (Balkan et al., 2001).
Pharmaceutical and Drug Discovery
In the realm of drug discovery, derivatives of thiazole such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, related to ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate, are investigated for their potential as glutaminase inhibitors. These compounds show promising results in inhibiting the growth of certain cancer cells (Shukla et al., 2012).
Quantum Chemical Studies
Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate and its derivatives also play a role in advanced quantum chemical studies. For example, ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been studied for their nonlinear optical (NLO) properties and charge transfer capabilities, indicating their significance in technological applications (Haroon et al., 2019).
Wirkmechanismus
Target of Action
Thiazole derivatives, like “Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate”, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
Thiazole derivatives often interact with their targets through the thiazole ring, which can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate” might affect. Thiazole derivatives are often involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives can have a wide range of effects depending on their specific structure and target .
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-4-21-15(20)14-11(3)17-16(23-14)18-13(19)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUBPTLNPFBXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzoyl-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680837.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)
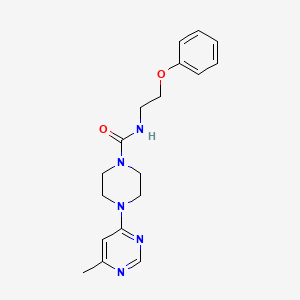

![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]butanamide](/img/structure/B2680842.png)
![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)

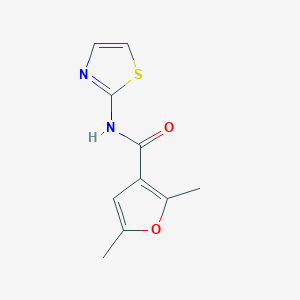
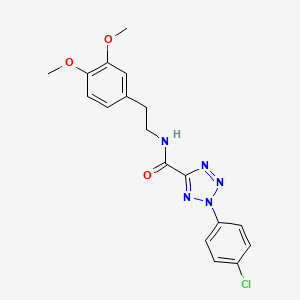
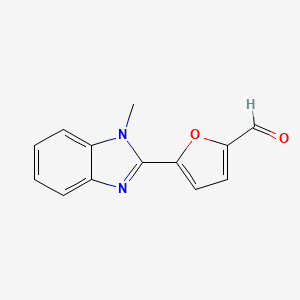

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
